5-Fluoro-2-({1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine
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Overview
Description
5-Fluoro-2-({1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, a piperidine ring, and a fluoropyrimidine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-({1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps, including the formation of the thiazole ring, the attachment of the piperidine ring, and the introduction of the fluoropyrimidine group. Common synthetic methods include:
Thiazole Ring Formation: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Piperidine Ring Attachment: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.
Fluoropyrimidine Introduction: The fluoropyrimidine moiety can be incorporated through nucleophilic aromatic substitution reactions, using fluorinated pyrimidines and suitable nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the piperidine ring, potentially converting it to a piperidine derivative with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted fluoropyrimidines.
Scientific Research Applications
5-Fluoro-2-({1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 5-Fluoro-2-({1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The fluoropyrimidine moiety can enhance binding affinity and specificity, while the thiazole ring may facilitate interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpyrimidine
- 4-[4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]-2-methyl-1,3-oxazole
- 4-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile
Uniqueness
Compared to similar compounds, 5-Fluoro-2-({1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the thiazole ring, in particular, may offer advantages in terms of stability and interaction with biological targets .
Properties
IUPAC Name |
4-[[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-2-phenyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4OS/c20-15-10-21-19(22-11-15)25-17-6-8-24(9-7-17)12-16-13-26-18(23-16)14-4-2-1-3-5-14/h1-5,10-11,13,17H,6-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCMWYAUECIJOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)F)CC3=CSC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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